molecular formula C15H24N6O2 B7095204 tert-butyl (3aR,6aS)-2-(1-prop-2-enyltetrazol-5-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

tert-butyl (3aR,6aS)-2-(1-prop-2-enyltetrazol-5-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate

Cat. No.: B7095204
M. Wt: 320.39 g/mol
InChI Key: JZDARTNFSOHWEV-TXEJJXNPSA-N
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Description

tert-butyl (3aR,6aS)-2-(1-prop-2-enyltetrazol-5-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate: is a complex organic compound that features a tetrazole ring and a hexahydropyrrolo[3,4-c]pyrrole core. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Properties

IUPAC Name

tert-butyl (3aS,6aR)-2-(1-prop-2-enyltetrazol-5-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c1-5-6-21-13(16-17-18-21)19-7-11-9-20(10-12(11)8-19)14(22)23-15(2,3)4/h5,11-12H,1,6-10H2,2-4H3/t11-,12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDARTNFSOHWEV-TXEJJXNPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CN(CC2C1)C3=NN=NN3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CN(C[C@H]2C1)C3=NN=NN3CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the tetrazole ring and the hexahydropyrrolo[3,4-c]pyrrole core. Typical synthetic routes might include:

    Formation of the Tetrazole Ring: This can be achieved through the cycloaddition of azides with nitriles under acidic or basic conditions.

    Construction of the Hexahydropyrrolo[3,4-c]pyrrole Core: This might involve cyclization reactions starting from appropriate precursors.

Industrial Production Methods

Industrial production would scale up these reactions, optimizing for yield and purity. This often involves:

    Catalysts: Use of catalysts to increase reaction efficiency.

    Solvents: Selection of solvents that maximize solubility and reaction rates.

    Temperature and Pressure Control: Precise control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-enyl group.

    Reduction: Reduction reactions could target the tetrazole ring or other functional groups.

    Substitution: Substitution reactions might occur at various positions on the molecule, depending on the reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Like lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products would depend on the specific reactions and conditions but could include oxidized or reduced forms of the original compound, or derivatives with substituted functional groups.

Scientific Research Applications

This compound could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible therapeutic applications, particularly if the compound exhibits biological activity.

    Industry: Use in the synthesis of materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context:

    Molecular Targets: The compound might interact with enzymes, receptors, or other proteins.

    Pathways Involved: Could influence metabolic pathways, signal transduction, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    tert-butyl (3aR,6aS)-2-(1-prop-2-enyltetrazol-5-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxylate: can be compared with other tetrazole-containing compounds or hexahydropyrrolo[3,4-c]pyrrole derivatives.

Uniqueness

    Structural Features: The combination of the tetrazole ring and the hexahydropyrrolo[3,4-c]pyrrole core is unique and may confer specific properties.

    Biological Activity: Differences in biological activity compared to similar compounds could highlight its potential as a therapeutic agent.

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